molecular formula C9H11FN2O2 B2853422 5-Fluoro-2-(oxan-4-yloxy)pyrimidine CAS No. 2195878-45-4

5-Fluoro-2-(oxan-4-yloxy)pyrimidine

Cat. No.: B2853422
CAS No.: 2195878-45-4
M. Wt: 198.197
InChI Key: OOSFJDZYNCAGGB-UHFFFAOYSA-N
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Description

5-Fluoro-2-(oxan-4-yloxy)pyrimidine is a fluorinated pyrimidine derivative that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Selectfluor® as a fluorinating agent . The reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for 5-Fluoro-2-(oxan-4-yloxy)pyrimidine are not widely documented. the general principles of large-scale synthesis of fluorinated pyrimidines involve optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(oxan-4-yloxy)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

    Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various biaryl compounds .

Scientific Research Applications

5-Fluoro-2-(oxan-4-yloxy)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit enzymes involved in DNA synthesis.

    Biological Studies: The compound is used in studies to understand the effects of fluorine substitution on biological activity.

    Chemical Biology: It serves as a tool to investigate the interactions of fluorinated compounds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used anticancer agent that also targets thymidylate synthase.

    5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine with similar biological activities.

Uniqueness

5-Fluoro-2-(oxan-4-yloxy)pyrimidine is unique due to the presence of the oxan-4-yloxy group, which may confer distinct pharmacokinetic properties and enhance its biological activity compared to other fluorinated pyrimidines.

Properties

IUPAC Name

5-fluoro-2-(oxan-4-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c10-7-5-11-9(12-6-7)14-8-1-3-13-4-2-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSFJDZYNCAGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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